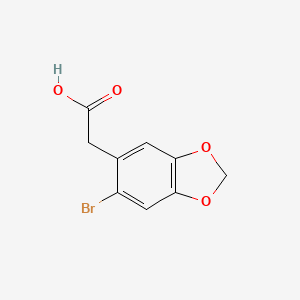

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid

Description

The exact mass of the compound (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26263. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (6-Bromo-1,3-benzodioxol-5-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromo-1,3-benzodioxol-5-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromo-1,3-benzodioxol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c10-6-3-8-7(13-4-14-8)1-5(6)2-9(11)12/h1,3H,2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKSRUJGTGXBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282512 | |

| Record name | (6-Bromo-2H-1,3-benzodioxol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-14-4 | |

| Record name | NSC26263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-Bromo-2H-1,3-benzodioxol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-Bromo-1,3-benzodioxol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of (6-Bromo-1,3-benzodioxol-5-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological considerations for (6-bromo-1,3-benzodioxol-5-yl)acetic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Understanding the Molecule: A Risk-Based Assessment

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a multifaceted organic compound. Its safe handling is predicated on a thorough understanding of the chemical properties endowed by its constituent functional groups: the brominated benzodioxole ring and the carboxylic acid moiety.

-

The Benzodioxole Core: The 1,3-benzodioxole structure is a common scaffold in medicinal chemistry and is known to have biological activity.[1] The introduction of a bromine atom onto this ring system increases its molecular weight and can influence its reactivity and toxicological profile.[2]

-

The Acetic Acid Group: The carboxylic acid functional group confers acidic properties to the molecule.[1] This makes it corrosive and an irritant, particularly in its solid, powdered form.[3]

-

The Bromo- Substituent: The presence of bromine, an electron-withdrawing group, can enhance the biological activity of the molecule.[2] It also means that in the event of thermal decomposition, the release of hydrogen bromide, a corrosive gas, is a possibility.

A comprehensive safety protocol is therefore not a mere checklist, but a dynamic risk assessment based on the interplay of these chemical characteristics.

Hazard Identification and Classification

The parent compound, 1,3-benzodioxole, is classified with the following hazards:

-

Flammable liquid and vapor (H226)[4]

-

Harmful if swallowed (H302)[4]

-

Causes skin irritation (H315)[4]

-

Causes serious eye irritation (H319)[4]

-

Harmful if inhaled (H332)[4]

-

May cause respiratory irritation (H335)[4]

Furthermore, a closely related compound, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, provides the following GHS classifications:

-

Causes skin irritation (H315)[5]

-

Causes serious eye irritation (H319)[5]

-

May cause respiratory irritation (H335)[5]

Based on this, it is prudent to handle (6-Bromo-1,3-benzodioxol-5-yl)acetic acid as, at a minimum, a substance that can cause skin, eye, and respiratory irritation. The acidic nature of the compound further supports the potential for corrosive effects upon prolonged contact.

Predicted Hazard Summary Table

| Hazard Classification | GHS Hazard Statement (Predicted) | Rationale |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on data from analogous compounds and the acidic nature of the molecule.[4][5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Based on data from analogous compounds and the acidic nature of the molecule.[4][5] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of the powdered form can irritate the respiratory tract.[4][5] |

Toxicological Profile:

Specific toxicological data for (6-bromo-1,3-benzodioxol-5-yl)acetic acid is not available. However, benzodioxole derivatives have been studied for their biological activity, and some have been identified as having toxic properties.[6] Therefore, it is crucial to minimize exposure until more definitive data becomes available.

Prudent Practices for Safe Handling and Storage

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to mitigate the risks identified above.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is a critical step in ensuring personal safety. The rationale for each piece of equipment is as follows:

-

Eye and Face Protection: Given the predicted serious eye irritation, ANSI-rated safety glasses with side shields are the minimum requirement. However, for tasks involving the handling of significant quantities of the solid or where there is a risk of dust generation, a full-face shield should be worn in conjunction with safety goggles.[7][8]

-

Skin Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, heavier-duty gloves such as butyl rubber should be considered.[8] A fully buttoned laboratory coat must be worn to protect against skin contact.

-

Respiratory Protection: Handling of the powdered solid should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or better) is required.[9]

Caption: PPE selection flowchart for handling the compound.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous substances.

-

Chemical Fume Hood: All weighing and handling of the solid compound should be performed within a properly functioning chemical fume hood. This is to control the inhalation hazard from any fine powders.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Storage Requirements: Maintaining Chemical Integrity and Safety

Proper storage is crucial to prevent degradation and accidental exposure.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.[10]

-

Incompatibilities: Store away from strong bases, oxidizing agents, and reactive metals to prevent potentially vigorous or exothermic reactions.[3]

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to effectively managing any laboratory incident.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Spill Response

For a small spill of the solid material:

-

Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

-

Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection. A respirator may be necessary depending on the extent of the spill.

-

Contain the Spill: Gently cover the spill with a neutralizing agent for acids, such as sodium bicarbonate or soda ash.[11][12]

-

Clean-up: Once neutralized, carefully sweep the material into a designated waste container. Avoid generating dust.

-

Decontaminate: Clean the spill area with a damp cloth or sponge.

-

Dispose: Dispose of the waste and contaminated cleaning materials as hazardous waste.

Caption: Step-by-step workflow for small solid spill cleanup.

Experimental Protocol: A Case Study in Safe Synthesis

The following is a generalized, hypothetical protocol for a reaction involving (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, highlighting the integration of safety measures at each step. This is for illustrative purposes only and must be adapted to the specific requirements of your experiment.

Reaction: Esterification of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

Step-by-Step Methodology with Integrated Safety:

-

Reagent Preparation (in a fume hood):

-

Action: Weigh the required amount of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

-

Safety Rationale: This step is performed in a fume hood to mitigate the risk of inhaling the powdered acid. Full PPE, including a lab coat, gloves, and safety goggles, is worn.

-

-

Reaction Setup:

-

Action: In a round-bottom flask, dissolve the acid in a suitable solvent. Add the alcohol and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Safety Rationale: The addition of the strong acid catalyst should be done slowly and with cooling, as the dissolution and reaction can be exothermic.

-

-

Reaction Monitoring:

-

Action: Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Safety Rationale: When taking aliquots for analysis, ensure that the reaction apparatus remains contained within the fume hood.

-

-

Work-up and Extraction:

-

Action: Quench the reaction with water and neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution. Extract the product with an organic solvent.

-

Safety Rationale: The neutralization step can be effervescent; therefore, it should be performed slowly and with adequate headspace in the separatory funnel to prevent pressure buildup. The separatory funnel should be vented frequently.

-

-

Purification:

-

Action: Purify the product using a suitable method, such as column chromatography or recrystallization.

-

Safety Rationale: All purification steps should be conducted in a well-ventilated area, preferably a fume hood, especially when using volatile organic solvents.

-

-

Waste Disposal:

-

Action: Segregate all waste streams (aqueous, organic, solid) into appropriately labeled hazardous waste containers.

-

Safety Rationale: Brominated organic compounds may require specific disposal procedures, such as high-temperature incineration, to prevent the formation of toxic byproducts.[13] Consult your institution's environmental health and safety office for specific disposal guidelines.

-

Conclusion: A Commitment to a Culture of Safety

The safe and effective use of (6-bromo-1,3-benzodioxol-5-yl)acetic acid in a research setting is not merely about following a set of rules, but about fostering a deep understanding of the chemical's properties and potential hazards. By integrating a risk-based approach into every stage of the experimental workflow, from planning and PPE selection to emergency preparedness and waste disposal, researchers can ensure their own safety and the integrity of their scientific endeavors. This document serves as a foundational guide, and it is the responsibility of every scientist to supplement this information with institution-specific safety protocols and a commitment to continuous learning in chemical safety.

References

-

ChemBK. (2024, April 9). 6-bromo-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]

-

Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894307. Retrieved from [Link]

-

Pillard, D. A., et al. (2001). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. Environmental Toxicology and Chemistry, 20(12), 2779-2783. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Spill Cleanup Quick Reference. Retrieved from [Link]

-

PubChem. (n.d.). (6-bromo-1,3-benzodioxol-5-yl)acetic acid. Retrieved from [Link]

-

Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

-

Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-. Retrieved from [Link]

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Canada Safety Training Centre. (n.d.). Examples of PPE for Dangerous Goods Classes. Retrieved from [Link]

-

Weber, R., et al. (2004). Bromine in waste incineration: partitioning and influence on metal volatilisation. Waste Management, 24(5), 487-497. Retrieved from [Link]

-

OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

-

Al-Salem, S. M., et al. (2023). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research, 23(10), 230182. Retrieved from [Link]

Sources

- 1. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]

- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 3. coral.washington.edu [coral.washington.edu]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. canadasafetytraining.com [canadasafetytraining.com]

- 8. oshatrainingschool.com [oshatrainingschool.com]

- 9. 6-ブロモ-1,3-ベンゾジオキソール-5-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. enhs.uark.edu [enhs.uark.edu]

- 12. ehs.gatech.edu [ehs.gatech.edu]

- 13. aaqr.org [aaqr.org]

Methodological & Application

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid

Introduction

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a versatile synthetic intermediate, pivotal in the development of novel therapeutic agents and functional materials.[1][2][3] The strategic modification of its carboxylic acid moiety unlocks a vast chemical space, enabling the synthesis of a diverse library of derivatives, including esters, amides, and acyl halides. These derivatives serve as crucial building blocks in drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of established and efficient protocols for the derivatization of this key scaffold, grounded in mechanistic principles and supported by practical, field-proven insights.

Core Principles of Carboxylic Acid Derivatization

The transformation of a carboxylic acid into its derivatives hinges on the activation of the carboxyl group. Direct reaction with nucleophiles like alcohols or amines is often inefficient due to the acidic nature of the carboxylic proton, which can lead to a competing acid-base reaction.[4] Therefore, most derivatization strategies involve converting the hydroxyl group of the carboxylic acid into a better leaving group. This can be achieved through protonation under acidic conditions or by reaction with a variety of activating agents.

I. Esterification: Synthesis of (6-Bromo-1,3-benzodioxol-5-yl)acetate Esters

Ester derivatives are fundamental in medicinal chemistry for modulating properties such as lipophilicity and metabolic stability. Several reliable methods exist for the esterification of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

A. Fischer-Speier Esterification: An Equilibrium-Driven Approach

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6][7][8] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product.[6] This is typically accomplished by using a large excess of the alcohol, which can also serve as the solvent, and/or by removing the water formed during the reaction.[5][6]

Causality Behind Experimental Choices:

-

Acid Catalyst: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are used to protonate the carbonyl oxygen of the carboxylic acid.[5][8] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5][8]

-

Excess Alcohol: Le Châtelier's principle dictates that increasing the concentration of a reactant (the alcohol) will drive the reaction forward to produce more ester.[6]

-

Reaction Temperature: Heating the reaction mixture, often to reflux, increases the reaction rate and helps to overcome the activation energy barrier.[9]

Experimental Protocol: Synthesis of Methyl (6-Bromo-1,3-benzodioxol-5-yl)acetate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (1.0 eq).

-

Reagent Addition: Add a large excess of methanol (e.g., 20-50 eq), which will also act as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Fischer-Speier Esterification Parameters

| Parameter | Condition | Rationale |

| Alcohol | Methanol, Ethanol | Simple, can be used in large excess as solvent. |

| Catalyst | H₂SO₄, p-TsOH | Strong acid to protonate the carbonyl.[5] |

| Temperature | Reflux | Increases reaction rate. |

| Reaction Time | 4-12 hours | Dependent on substrate and scale. |

| Work-up | NaHCO₃ (aq) | Neutralizes the acid catalyst. |

B. Steglich Esterification: Mild Conditions for Sensitive Substrates

For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative.[10] This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][12][13]

Causality Behind Experimental Choices:

-

DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[13]

-

DMAP: DMAP acts as a potent nucleophilic catalyst.[11][12][13][14] It reacts with the O-acylisourea intermediate to form an even more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[11][13]

Experimental Protocol: Synthesis of Benzyl (6-Bromo-1,3-benzodioxol-5-yl)acetate

-

Reaction Setup: Dissolve (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: The dicyclohexylurea (DCU) byproduct precipitates out and can be removed by filtration.[15]

-

Purification: The filtrate is washed with dilute acid (e.g., 1M HCl) and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

II. Amidation: Crafting Amide Bonds

Amide bond formation is a cornerstone of medicinal chemistry and peptide synthesis.[16] Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures.[4] Therefore, activating agents are essential for efficient amide synthesis under mild conditions.[17]

A. Carbodiimide-Mediated Amide Coupling

Similar to the Steglich esterification, carbodiimides like DCC and EDC are widely used to facilitate amide bond formation.[15] Often, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are included to suppress side reactions and reduce racemization, particularly in peptide synthesis.[16]

Causality Behind Experimental Choices:

-

Coupling Reagents (e.g., HBTU, HATU): These reagents, often based on HOBt or HOAt, are highly efficient for amide bond formation.[18] They react with the carboxylic acid to form an active ester in situ, which is then readily attacked by the amine.[18]

-

Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acidic proton of the amine salt and to facilitate the reaction.

Experimental Protocol: Synthesis of N-Benzyl-(6-Bromo-1,3-benzodioxol-5-yl)acetamide

-

Reaction Setup: Dissolve (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 10-15 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

-

Reaction: Stir at room temperature for 2-12 hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Data Presentation: Common Amide Coupling Reagents

| Reagent | Description | Advantages |

| DCC/EDC | Carbodiimides | Readily available, cost-effective.[15] |

| HBTU/HATU | Benzotriazole-based | High coupling efficiency, low racemization.[16][18] |

| PyBOP | Phosphonium salt | Effective for sterically hindered couplings. |

III. Acyl Halide Formation: Gateway to Highly Reactive Intermediates

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates for the synthesis of esters, amides, and anhydrides.[19][20][21][22][23] They are typically prepared by treating the carboxylic acid with a chlorinating agent.

A. Reaction with Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for converting carboxylic acids into acyl chlorides.[19][21][23][24][25] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[19][21][24]

Causality Behind Experimental Choices:

-

Thionyl Chloride: Reacts with the carboxylic acid to form a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion to yield the acyl chloride.[21]

-

Solvent: The reaction is often run neat or in an inert solvent like dichloromethane or toluene.

Experimental Protocol: Synthesis of (6-Bromo-1,3-benzodioxol-5-yl)acetyl chloride

-

Reaction Setup: In a fume hood, add (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 2-5 eq), which can also serve as the solvent. A catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases.

-

Purification: Remove the excess thionyl chloride by distillation or under reduced pressure (with appropriate trapping). The resulting crude acyl chloride is often used immediately in the next step without further purification due to its reactivity.

Mandatory Visualizations

Caption: Step-by-step workflow for Fischer-Speier esterification.

Caption: Step-by-step workflow for amide coupling.

Conclusion

The derivatization of the carboxylic acid group of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a critical step in the synthesis of a wide range of biologically active molecules and functional materials. The choice of derivatization method—be it Fischer or Steglich esterification, carbodiimide-mediated amidation, or conversion to an acyl chloride—should be guided by the specific requirements of the target molecule, including its sensitivity to reaction conditions and the desired functional group. The protocols outlined in this guide provide robust and reliable methods for achieving these transformations, empowering researchers to efficiently explore the chemical space around this important scaffold.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- Pace, V., & Holzer, W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2132–2135.

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 17). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. Retrieved from [Link]

-

Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

-

ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 22.4: Acid Halide Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). One-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. Retrieved from [Link]

-

National Institutes of Health. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

- Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.

-

Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

-

National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.

-

The Chemist's Corner. (2026, January 24). The Role of DMAP in Steglich Esterification and Beyond. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

Chromatography Forum. (2010, July 1). Derivatization method for carboxylic acid?. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

Sources

- 1. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. athabascau.ca [athabascau.ca]

- 7. youtube.com [youtube.com]

- 8. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [moodle.tau.ac.il]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 11. Steglich Esterification [organic-chemistry.org]

- 12. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 13. nbinno.com [nbinno.com]

- 14. Application of Efficient Catalyst DMAP [en.highfine.com]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]

- 24. youtube.com [youtube.com]

- 25. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

Application Notes & Protocols: (6-Bromo-1,3-benzodioxol-5-yl)acetic acid as a Versatile Scaffold for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a trifunctional synthetic intermediate poised for significant application in modern medicinal chemistry. While not an active pharmaceutical ingredient in itself, its strategic combination of a privileged 1,3-benzodioxole core, a synthetically versatile aryl bromide, and a modifiable carboxylic acid moiety makes it an exemplary starting material for generating diverse compound libraries. This guide elucidates the strategic value of this reagent, providing detailed, field-proven protocols for its elaboration via palladium-catalyzed cross-coupling and amide bond formation—two of the most robust and frequently utilized transformations in drug discovery.

Introduction: A Trifecta of Synthetic Utility

The molecular architecture of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid offers three key points of diversification, making it a high-value starting material for lead generation and optimization campaigns.

-

The 1,3-Benzodioxole Core: This heterocyclic motif is a well-established "privileged scaffold" in medicinal chemistry.[1] It is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] Its rigid, planar structure can serve as a robust anchor for pharmacophoric groups, while the methylenedioxy bridge can influence metabolic stability and receptor binding.

-

The Aryl Bromide Handle: The bromine atom at the 6-position is a superb functional handle for modern cross-coupling reactions.[5] It enables the facile introduction of aryl, heteroaryl, alkyl, or amino groups through palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][7] This allows for the systematic exploration of the chemical space around the core scaffold, a cornerstone of structure-activity relationship (SAR) studies.

-

The Acetic Acid Side Chain: The carboxylic acid group is arguably one of the most versatile functional groups in drug design. It can act as a hydrogen bond donor/acceptor, a coordinative group for metal-containing enzymes, or a polar handle to improve solubility. Crucially, it is a direct precursor to amides—the most common bond formed in medicinal chemistry—enabling linkage to a vast library of commercially available amines to generate compounds with tailored properties.[8][9][10]

The strategic value of this reagent lies in the orthogonal reactivity of these functional groups, allowing for a stepwise and controlled synthesis of complex molecular architectures.

Strategic Application Workflow

A typical drug discovery workflow utilizing this scaffold would involve a two-step diversification strategy. First, the aryl bromide is used for a cross-coupling reaction to build the core structure. Second, the carboxylic acid is coupled with an amine to introduce a second element of diversity. This approach rapidly generates a library of drug-like molecules.

Caption: A logical workflow for library synthesis.

Experimental Protocols

The following protocols are robust, general procedures that can be adapted for a wide range of substrates. As a Senior Application Scientist, I stress the importance of reaction monitoring (e.g., by TLC or LC-MS) and purification to ensure the integrity of the final compounds.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

This protocol details the palladium-catalyzed coupling of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid with a generic arylboronic acid. This reaction is fundamental for creating biaryl structures, a common motif in kinase inhibitors and other targeted therapies.

Rationale: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[11] The use of a suitable ligand (e.g., SPhos) and a carbonate base is a well-established system for coupling aryl bromides.[12]

Caption: General scheme for Suzuki-Miyaura coupling.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Stoichiometry | Example Amount |

| (6-Bromo-1,3-benzodioxol-5-yl)acetic acid | 259.05 | 1.0 equiv | 259 mg (1.0 mmol) |

| Arylboronic Acid | Varies | 1.2 equiv | 1.2 mmol |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 equiv | 4.5 mg (0.02 mmol) |

| SPhos (Ligand) | 410.57 | 0.04 equiv | 16.4 mg (0.04 mmol) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 equiv | 415 mg (3.0 mmol) |

| Toluene | - | - | 8 mL |

| Deionized Water | - | - | 2 mL |

Step-by-Step Procedure:

-

Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (1.0 equiv), the chosen arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

-

Solvent Addition: Add degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe. The use of degassed solvents further protects the catalyst.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 4-16 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate with 1% acetic acid) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL). Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid is protonated.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes the coupling of the carboxylic acid moiety (either the starting material or the product from Protocol 1) with a primary or secondary amine.

Rationale: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) is a classic and highly reliable method for amide bond formation.[13] EDC activates the carboxylic acid, which is then trapped by HOBt to form a more stable activated ester, minimizing side reactions and racemization (if applicable). This intermediate reacts cleanly with the amine to form the desired amide.[8]

Caption: General scheme for EDC/HOBt amide coupling.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Stoichiometry | Example Amount |

| Benzodioxole Acetic Acid Derivative | Varies | 1.0 equiv | 0.5 mmol |

| Amine (R-NH₂) | Varies | 1.1 equiv | 0.55 mmol |

| EDC Hydrochloride | 191.70 | 1.5 equiv | 144 mg (0.75 mmol) |

| HOBt Hydrate | 153.14 | 1.2 equiv | 92 mg (0.6 mmol) |

| DIPEA (Hünig's base) | 129.24 | 3.0 equiv | 260 µL (1.5 mmol) |

| Anhydrous DMF | - | - | 5 mL |

Step-by-Step Procedure:

-

Vessel Preparation: To a dry round-bottom flask under an argon or nitrogen atmosphere, add the benzodioxole acetic acid derivative (1.0 equiv) and HOBt (1.2 equiv).

-

Dissolution: Add anhydrous Dimethylformamide (DMF, 5 mL) and stir until all solids are dissolved.

-

Activation: Add EDC hydrochloride (1.5 equiv) to the solution. Stir at room temperature for 15-20 minutes. This is the "pre-activation" step, where the active ester is formed.

-

Amine Addition: In a single portion, add the desired amine (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the ammonium salt formed during the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 6-24 hours. Monitor progress by LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water and 30 mL of ethyl acetate.

-

Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (20 mL). These washes remove excess reagents, DMF, and byproducts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide product is typically purified by flash column chromatography on silica gel.

Conclusion and Future Perspectives

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid represents a quintessential example of a modern synthetic building block. Its utility is not defined by its own biological activity, but by the potential it unlocks through robust and high-yield chemical transformations. The protocols provided herein for Suzuki-Miyaura and amide coupling reactions serve as a validated starting point for research teams to rapidly generate novel chemical entities built around the medicinally relevant 1,3-benzodioxole core. By leveraging this scaffold, medicinal chemists can efficiently navigate the complex landscape of SAR to develop next-generation therapeutics.

References

-

Cao, M., Liu, T., Zhang, C., et al. (2013). A new abscisic acid analog, AMF4, is a potent and selective agonist of the ABA receptor. Sci. Rep., 3, 2772. Available at: [Link]

-

Favalli, N., et al. (2021). Suzuki–Miyaura Cross-Coupling Reaction of DNA-Conjugated Aryl Iodides with (Het)aryl Boronic Acids. Bioconjugate Chemistry. Available at: [Link]

-

Hawash, M., Jaradat, N., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 48. Available at: [Link]

-

Jiang, Z., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 27(12), 3855. Available at: [Link]

-

Johansson, M. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11029-11032. Available at: [Link]

-

Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. Available at: [Link]

-

PubChem. (n.d.). (6-bromo-1,3-benzodioxol-5-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

Wikipedia. (n.d.). 1,3-Benzodioxole. Available at: [Link]

-

Zhang, C., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908815. Available at: [Link]

Sources

- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioengineer.org [bioengineer.org]

- 8. hepatochem.com [hepatochem.com]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Pioneering Heterocyclic Scaffolds from (6-Bromo-1,3-benzodioxol-5-yl)acetic Acid: A Guide to Synthetic Strategies and Applications

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the 1,3-benzodioxole moiety is a privileged scaffold, present in a multitude of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and conformational rigidity make it an attractive starting point for the design of novel therapeutics. The compound at the heart of this guide, (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, represents a particularly valuable and versatile starting material. The presence of the acetic acid side chain provides a reactive handle for a variety of cyclization reactions, while the bromine atom offers a site for further functionalization through cross-coupling reactions, or can act as a directing group in electrophilic aromatic substitutions. This unique combination of functional groups opens a gateway to a diverse array of novel heterocyclic compounds with significant therapeutic potential, including isoquinolines, quinolones, lactams, and benzofuranones. Compounds containing the benzodioxole moiety have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies to harness the potential of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid. We will delve into the mechanistic underpinnings of each synthetic pathway, provide detailed, field-tested protocols, and present the expected outcomes in a clear and concise format.

Strategic Overview: Pathways to Novel Heterocycles

The synthetic utility of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid stems from the strategic placement of its functional groups. The acetic acid moiety is a direct precursor to amides and esters, which can undergo intramolecular cyclization to form a variety of heterocyclic rings. The bromine atom and the electron-rich benzodioxole ring system influence the regioselectivity of these cyclizations and provide opportunities for post-synthetic modifications. This guide will focus on four principal synthetic transformations:

-

Bischler-Napieralski Reaction for the synthesis of Dihydroisoquinolines.

-

Gould-Jacobs Reaction for the construction of Quinolone scaffolds.

-

Intramolecular Friedel-Crafts Acylation leading to Benzofuranones.

-

Intramolecular Amidation for the formation of Lactams.

Caption: Workflow for Dihydroisoquinoline Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-phenylethyl)-2-(6-bromo-1,3-benzodioxol-5-yl)acetamide

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Amide Formation: In a separate flask, dissolve 2-phenylethylamine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM. Cool this solution to 0 °C.

-

Coupling: Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure amide.

Step 2: Bischler-Napieralski Cyclization

-

Reaction Setup: In a round-bottom flask, dissolve the N-acyl-β-phenylethylamine intermediate (1.0 eq) in anhydrous acetonitrile or toluene (15 mL/mmol).

-

Cyclization: Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C. After the addition is complete, heat the reaction mixture to reflux (80-110 °C) and maintain for 4-8 hours.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction and Purification: Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the target dihydroisoquinoline.

| Reactant | Product | Reagents | Typical Yield | Key Spectroscopic Data (Expected) |

| (6-Bromo-1,3-benzodioxol-5-yl)acetic acid | 7-Bromo-8,9-dihydro-d[3][4]ioxolo[4,5-g]isoquinoline derivative | 1. Oxalyl chloride, DMF2. Phenylethylamine, Et₃N3. POCl₃ | 60-75% (over 2 steps) | ¹H NMR: Signals for the benzodioxole protons, aromatic protons, and the diastereotopic protons of the dihydroisoquinoline ring. MS: M+ peak corresponding to the product. |

II. Synthesis of Quinolones via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) from anilines and an alkoxymethylenemalonate ester. [5]To apply this reaction to our starting material, the carboxylic acid must first be converted to an aniline derivative.

Reaction Rationale and Mechanism

The synthetic sequence commences with a Curtius or Hofmann rearrangement of a derivative of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid to generate the corresponding aniline. This aniline is then condensed with an alkoxymethylenemalonate, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring. [6]Subsequent hydrolysis and decarboxylation afford the desired 4-quinolone. [5]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ablelab.eu [ablelab.eu]

Application Notes and Protocols for the Forensic Analysis of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid and Related Impurities in Clandestine MDMA Synthesis

Introduction: The Significance of Impurity Profiling in Forensic Chemistry

In the realm of forensic science, the chemical analysis of seized illicit drugs extends beyond simple identification and quantification. Impurity profiling, a sophisticated analytical approach, provides invaluable intelligence by uncovering the chemical fingerprints left behind during the synthesis process. These impurities, which include unreacted starting materials, intermediates, and byproducts, can help establish links between different drug seizures, identify the synthetic route employed, and potentially trace the product back to a specific clandestine laboratory.[1]

One of the primary targets for impurity profiling is 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy. The synthesis of MDMA can be accomplished through various chemical pathways, each leaving a unique trail of impurities. While routes starting from safrole, isosafrole, or piperonal are frequently encountered, clandestine chemists are increasingly turning to more readily available precursors to circumvent law enforcement controls. One such alternative is the synthesis of MDMA from catechol, a common industrial chemical.[2][3] A key feature of some synthesis variations originating from catechol is the introduction of a bromine atom onto the 1,3-benzodioxole core structure.[4] This makes brominated benzodioxole derivatives, such as (6-Bromo-1,3-benzodioxol-5-yl)acetic acid , crucial markers for identifying this specific synthetic pathway.

This guide provides a comprehensive overview of the role of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid and related brominated compounds in the forensic analysis of MDMA. It includes detailed protocols for the extraction, identification, and quantification of these key impurities using state-of-the-art analytical techniques.

The Catechol to MDMA Synthesis Route and the Genesis of Brominated Impurities

The synthesis of MDMA from catechol typically proceeds through the formation of 1,3-benzodioxole, which is then brominated to introduce a functional group that facilitates the subsequent steps of the synthesis.[3][4] This bromination step is a critical juncture where a variety of brominated impurities can be generated. The intended product of this step is often a precursor that can be converted to safrole or another key intermediate. However, side reactions and incomplete conversions can lead to the presence of a range of brominated benzodioxole derivatives in the final MDMA product.

Plausible Formation of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid

While not extensively documented as a major impurity, the formation of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is chemically plausible within the context of a catechol-based MDMA synthesis. One likely pathway is the oxidation of a brominated precursor with a two-carbon side chain at the 5-position of the benzodioxole ring. For instance, if a brominated safrole-like intermediate is present, its allyl group could be oxidized to a carboxylic acid. Another possibility is the carboxylation of a brominated benzodioxole intermediate.[5] The presence of this specific acetic acid derivative would serve as a highly specific marker for a particular variation of the catechol-to-MDMA synthesis route.

Figure 1: A plausible synthetic pathway from catechol to MDMA, highlighting the bromination step and the potential formation of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid and other brominated impurities.

Analytical Protocols for the Identification of Brominated Benzodioxole Impurities

The successful identification of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid and related compounds in seized MDMA samples requires a robust and sensitive analytical workflow. The following protocols detail methods for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Workflow Overview

Figure 2: A comprehensive analytical workflow for the identification of brominated impurities in seized MDMA samples.

Protocol 1: Sample Preparation - Acid/Base Liquid-Liquid Extraction

Rationale: This extraction procedure is designed to separate acidic impurities, such as (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, from the basic MDMA and other neutral or basic impurities.

Materials:

-

Seized MDMA sample (e.g., 100 mg of powder or a crushed tablet)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Conical flasks, separatory funnel, pH paper, rotary evaporator

Procedure:

-

Accurately weigh approximately 100 mg of the homogenized sample into a conical flask.

-

Add 20 mL of 1 M HCl and sonicate for 15 minutes to dissolve the basic components, including MDMA.

-

Transfer the solution to a separatory funnel and extract three times with 20 mL portions of DCM. Combine the organic layers (this fraction will contain neutral impurities).

-

Adjust the pH of the aqueous layer to >12 with 1 M NaOH.

-

Extract the now basic aqueous layer three times with 20 mL portions of DCM. Combine these organic layers (this is the basic fraction containing MDMA).

-

Carefully acidify the remaining aqueous layer to a pH of <2 with 1 M HCl.

-

Extract the acidified aqueous layer three times with 20 mL portions of DCM. Combine these organic layers to obtain the acidic impurity fraction.

-

Dry the acidic DCM fraction over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate for GC-MS or methanol for HPLC) for analysis.

Protocol 2: GC-MS Analysis of Acidic Impurities

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For acidic compounds like carboxylic acids, derivatization is often necessary to improve their thermal stability and chromatographic properties. Silylation is a common and effective derivatization method for this purpose.

Materials:

-

Extracted acidic impurity fraction

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS instrument with a capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

-

Derivatization:

-

Transfer 100 µL of the reconstituted acidic extract into a clean, dry vial.

-

Add 100 µL of the silylating agent (BSTFA + 1% TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature before injection.

-

-

GC-MS Conditions:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp at 10°C/min to 280°C

-

Hold at 280°C for 10 minutes

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

-

Data Analysis:

-

The mass spectrum of the silylated derivative of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is expected to show a characteristic molecular ion and fragmentation pattern. The presence of bromine will be indicated by the isotopic pattern of the molecular ion and bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes).

-

Compare the obtained mass spectra with spectral libraries and the predicted fragmentation patterns.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted [M+H]+ (m/z) |

| (6-Bromo-1,3-benzodioxol-5-yl)acetic acid | C₉H₇BrO₄ | 257.9528 | 258.9600 |

Table 1: Predicted Mass Spectrometric Data for (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.[6]

Protocol 3: HPLC-UV/DAD Analysis of Acidic Impurities

Rationale: HPLC is well-suited for the analysis of polar and non-volatile compounds like carboxylic acids without the need for derivatization. A UV or Diode Array Detector (DAD) can be used for detection and quantification, as the benzodioxole ring system is chromophoric.

Materials:

-

Extracted acidic impurity fraction

-

HPLC-grade methanol, water, and formic acid

-

HPLC system with a C18 reversed-phase column and UV/DAD detector

Procedure:

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient Program:

-

Start with 30% B

-

Linear gradient to 95% B over 20 minutes

-

Hold at 95% B for 5 minutes

-

Return to initial conditions and equilibrate for 5 minutes

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: UV/DAD at 285 nm

-

Data Analysis:

-

Identify the peak corresponding to (6-Bromo-1,3-benzodioxol-5-yl)acetic acid by comparing its retention time with that of a reference standard, if available.

-

The UV spectrum obtained from the DAD can provide additional confirmation of the compound's identity. Aromatic acids typically exhibit characteristic UV absorbance maxima.[7]

-

Quantification can be performed by creating a calibration curve using a certified reference standard.

Conclusion and Forensic Implications

The presence of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid and other brominated benzodioxole derivatives in a seized MDMA sample provides strong evidence that the substance was synthesized using a route originating from catechol. This information is of significant value to law enforcement and forensic intelligence, as it can help to:

-

Link cases: Samples with similar impurity profiles are likely to have a common origin.

-

Identify synthesis trends: An increase in the prevalence of these impurities may indicate a shift in the precursors used by clandestine laboratories.

-

Target precursor control efforts: By identifying the specific chemicals used in illicit production, authorities can better focus their efforts to restrict access to these materials.

The protocols outlined in this guide provide a robust framework for the identification of these crucial chemical markers. As clandestine chemists continue to adapt their methods, the diligent application of advanced analytical techniques for impurity profiling will remain an essential tool in the fight against illicit drug trafficking.

References

-

Heather, E., Shimmon, R., & McDonagh, A. M. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Forensic Science International, 248, 140–147. [Link]

-

ChemBK. (2024). 6-bromo-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]

-

Heather, E., & McDonagh, A. M. (2015). Organic Impurity Profiling of 3,4-Methylenedioxymethamphetamine (MDMA) Synthesised from Catechol. ResearchGate. [Link]

-

PubChem. (n.d.). (6-bromo-1,3-benzodioxol-5-yl)acetic acid. Retrieved from [Link]

-

Heather, E., Shimmon, R., & McDonagh, A. M. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Forensic Science International, 248, 140-147. [Link]

-

Heather, E., Shimmon, R., & McDonagh, A. M. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. PubMed. [Link]

-

ResearchGate. (2010). Synthesis of bromination derivatives of 1, 3-benzodioxole. ResearchGate. [Link]

-

Heather, E., & McDonagh, A. M. (2015). Organic Impurity Profiling of 3,4-Methylenedioxymethamphetamine (MDMA) Synthesised from Catechol and Eugenol via 4-Allylcatechol. ResearchGate. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 58. [Link]

-

Reddy, P. P., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 891967. [Link]

-

ProQuest. (n.d.). The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues. Retrieved from [Link]

-

Wikipedia. (n.d.). Safrole. Retrieved from [Link]

-

A Review of Recent Advances in Impurity Profiling of Illicit MDMA Samples. (2007). ResearchGate. [Link]

-

Van Deursen, M. M., et al. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. Journal of Chromatography A, 1153(1-2), 138-154. [Link]

-

Reddy, P. P., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine. Retrieved from [Link]

-

Krick, A., et al. (2023). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. MDPI. [Link]

-

Van der Westhuyzen, C. W., & Van Otterlo, W. A. (2013). Recent advances in the Willgerodt–Kindler reaction. Organic & Biomolecular Chemistry, 11(30), 4951-4963. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. National Institutes of Health. [Link]

-

Gbaguidi, F. A., et al. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. J. Soc. Ouest-Afr. Chim., 029, 89-94. [Link]

-

Priya, S. V., et al. (2024). GC-MS Profiling and in silico Pass Prediction of Phytoconstituents Present in Ethanolic Stem Extract of Medicinally Important Plant Vincetoxicum subramanii. Asian Journal of Biological and Life Sciences, 13(3). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Safrole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Preventing de-bromination during reactions with (6-Bromo-1,3-benzodioxol-5-yl)acetic acid

Welcome to the technical support center for (6-Bromo-1,3-benzodioxol-5-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable building block. Here, we address a critical challenge: the unintended loss of the bromine atom—a process known as de-bromination—during various chemical transformations. This guide provides in-depth troubleshooting advice, preventative protocols, and the underlying chemical principles to ensure the integrity of your molecular scaffold.

Understanding the Challenge: The Lability of the C-Br Bond

The aromatic C-Br bond in (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, while generally stable, can be susceptible to cleavage under certain reaction conditions. The benzodioxole ring is electron-rich, which can influence the reactivity of the entire molecule. De-bromination is a significant issue as it leads to the formation of an undesired by-product, (1,3-benzodioxol-5-yl)acetic acid, compromising yield, purity, and the overall success of your synthetic strategy. This guide will equip you with the knowledge to anticipate and prevent this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is de-bromination and why does it occur with my compound?

A1: De-bromination is the chemical reaction that removes the bromine atom from your starting material, replacing it with a hydrogen atom. In the context of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, this side reaction is often facilitated by certain reagents and catalysts, particularly those involving palladium or other transition metals, as well as strong reducing agents. The electron-donating nature of the methylenedioxy group can make the aryl bromide more susceptible to certain catalytic cycles that lead to hydrodehalogenation.

Q2: I'm performing a standard amide coupling and observing a significant amount of de-brominated product. What is the likely cause?

A2: If you are using a palladium-based coupling reagent or if your reaction conditions involve a hydrogen source (e.g., certain solvents or additives that can act as hydride donors) and a transition metal catalyst, you may be inadvertently promoting a reductive de-bromination pathway. Even trace amounts of palladium residues from previous synthetic steps can sometimes catalyze this side reaction.

Q3: Can my choice of base in an amide coupling or esterification reaction lead to de-bromination?

A3: While the base itself is not the primary cause of de-bromination, its choice can influence the reaction environment. For instance, using a hindered or non-nucleophilic base is generally recommended to avoid side reactions at the carboxylic acid. However, if the reaction is heated for extended periods, some bases or their conjugate acids might participate in or facilitate protonolysis of a sensitive intermediate, especially in the presence of a catalytic species.

Q4: How can I detect and quantify the extent of de-bromination in my reaction mixture?

A4: The most common methods for detecting and quantifying de-bromination are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the retention times and mass spectra of your reaction mixture with authentic samples of the starting material and the de-brominated by-product, you can accurately determine the ratio of the two compounds. Proton NMR spectroscopy can also be a powerful tool, as the aromatic proton signals will differ between the brominated and de-brominated products.

Troubleshooting Guide: Reaction-Specific Issues

This section provides detailed troubleshooting for common reactions where de-bromination of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a potential issue.

Scenario 1: Amide Bond Formation

Amide coupling is a frequent application for this carboxylic acid. However, the conditions can sometimes lead to the undesired de-brominated amide.

Problem: Significant formation of (1,3-benzodioxol-5-yl)acetamide derivative alongside the desired 2-(6-Bromo-1,3-benzodioxol-5-yl)acetamide derivative.

Root Cause Analysis:

-

Palladium-Based Coupling Reagents: Reagents like HATU, HBTU, and others are generally safe. However, if your synthesis involves any palladium-catalyzed steps, residual palladium can be a potent catalyst for de-bromination, especially if a hydrogen source is present.

-

Catalytic Transfer Hydrogenation Conditions: If you are performing a reaction that has the potential for catalytic transfer hydrogenation (e.g., using a hydrogen donor like formic acid or isopropanol in the presence of a metal catalyst), de-bromination is a likely side reaction.[1]

-

Reaction Temperature and Time: Prolonged heating can sometimes promote side reactions, including de-bromination, especially if catalytic impurities are present.

Preventative Measures & Protocols:

-

Palladium-Free Coupling Reagents: Opt for coupling reagents that do not contain palladium. Carbodiimide-based methods are a good alternative.

-

Thorough Purification: Ensure your (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is free from any residual palladium from previous synthetic steps. If necessary, consider a purification step like treatment with activated carbon or a metal scavenger.

-

Control of Reaction Conditions: Use the mildest possible conditions (lower temperature, shorter reaction time) that still allow for efficient amide bond formation.

Recommended Protocol: Carbodiimide-Mediated Amide Coupling

-

Dissolve (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (1.0 eq) and your amine (1.1 eq) in an anhydrous, aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

-

Add a coupling additive such as 1-Hydroxybenzotriazole (HOBt) (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a carbodiimide coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Filter off the urea by-product (if using DCC). Extract the desired amide and purify by column chromatography.

Data Presentation: Comparison of Amide Coupling Reagents

| Coupling Reagent | Common Conditions | Risk of De-bromination | Mitigation Strategy |

| HATU/HBTU | DIPEA, DMF, RT | Low | Ensure palladium-free starting material. |